molecular formula C7H8ClNO2 B3054510 O-Benzoylhydroxylamine hydrochloride CAS No. 60839-87-4

O-Benzoylhydroxylamine hydrochloride

Cat. No.: B3054510
CAS No.: 60839-87-4
M. Wt: 173.6 g/mol
InChI Key: BHZVPXMDQWVLSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Benzoylhydroxylamine hydrochloride typically involves the reaction of O-benzylacetoxime with hydrochloric acid. The process includes adding O-benzylacetoxime to a mixed solution of methanol and hydrochloric acid, followed by a reaction at 36°C for 210 minutes. The mixture is then distilled under reduced pressure at 65°C until a solid precipitate forms .

Industrial Production Methods: In industrial settings, this compound is synthesized by heating a mixed product obtained after the alkylation reaction to 55-65°C in water. An aqueous solution of sodium hydroxide is added slowly with stirring until no halogenated benzyl component remains. The product is then hydrolyzed, separated, refined, and dried to achieve a purity of over 98% .

Mechanism of Action

The mechanism of action of O-Benzoylhydroxylamine hydrochloride involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution and electrophilic amination reactions. The compound interacts with transition metals, forming intermediate complexes that enable the transfer of the amine group to the target molecule .

Comparison with Similar Compounds

Uniqueness: O-Benzoylhydroxylamine hydrochloride stands out due to its high reactivity as an electrophilic aminating agent and its versatility in forming stable carbon-nitrogen bonds. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

amino benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZVPXMDQWVLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976312
Record name (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60839-87-4
Record name NSC191032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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